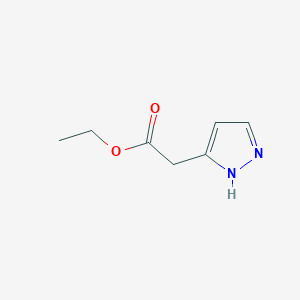

Ethyl 2-(1H-pyrazol-3-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1H-pyrazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)5-6-3-4-8-9-6/h3-4H,2,5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLKPCAZQWMXFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515977 | |

| Record name | Ethyl (1H-pyrazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82668-50-6 | |

| Record name | Ethyl (1H-pyrazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-(1H-pyrazol-3-yl)acetate synthesis from ethyl acetoacetate

An In-depth Technical Guide for the Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate from Ethyl Acetoacetate

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The synthesis commences with the readily available and economical starting material, ethyl acetoacetate. Standard synthetic approaches, such as the direct Knorr condensation of ethyl acetoacetate with hydrazine, problematically yield 3-methyl-5-pyrazolone, not the desired C3-acetate substituted pyrazole.[1][2] This guide therefore delineates a robust, multi-step strategy designed to overcome this inherent regiochemical challenge. The pathway involves the initial conversion of ethyl acetoacetate to a key C5 dicarbonyl intermediate, diethyl 3-oxoglutarate. This intermediate undergoes a regioselective cyclocondensation with hydrazine to form the pyrazolone ring system bearing the correct side chain, followed by a critical aromatization sequence to yield the final target compound. Each step is presented with detailed mechanistic rationale, step-by-step experimental protocols, and insights into process control and validation, tailored for researchers, chemists, and professionals in drug development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[3] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have made it a cornerstone in the design of drugs targeting a wide array of biological targets. Notable examples include the COX-2 inhibitor Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB.[3]

This compound is a particularly useful derivative, offering a reactive ester handle for further molecular elaboration, making it an ideal starting point for the synthesis of more complex active pharmaceutical ingredients (APIs). However, its synthesis is non-trivial. The primary challenge lies in controlling the regioselectivity of the pyrazole ring formation to install the acetate moiety at the C3 position when starting from simple precursors like ethyl acetoacetate. This guide provides a validated pathway to address this synthetic problem.

Strategic Overview: A Three-Stage Synthetic Approach

Direct condensation of ethyl acetoacetate (a 1,3-dicarbonyl compound) with hydrazine hydrate is the most common route to pyrazole rings, known as the Knorr Pyrazole Synthesis.[4] However, this reaction invariably places the methyl group at the C3 (or C5) position of the resulting pyrazolone. To achieve the desired C3-acetate substitution, a more strategic approach is required, proceeding through three distinct stages:

-

Stage I: Synthesis of the Key Intermediate, Diethyl 3-Oxoglutarate. The gamma-carbon of ethyl acetoacetate is functionalized via carboxylation to create the necessary 1,3,5-dicarbonyl framework.

-

Stage II: Regioselective Cyclocondensation. The synthesized diethyl 3-oxoglutarate is reacted with hydrazine hydrate in a Knorr-type condensation to form the heterocyclic intermediate, Ethyl 2-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate.

-

Stage III: Aromatization to the Target Pyrazole. The stable pyrazolone ring is converted to the aromatic pyrazole via a two-step chlorination/reduction sequence.

Caption: High-level workflow for the synthesis of this compound.

Part I: Synthesis of Diethyl 3-Oxoglutarate

Mechanistic Rationale

To install the required –CH2COOEt group, the parent ethyl acetoacetate molecule must be elaborated into a symmetrical 1,3,5-dicarbonyl compound. This is achieved by carboxylation of the terminal methyl group (the Cγ position). The process involves the formation of a dianion. Strong bases, such as sodium hydride followed by n-butyllithium, are used to deprotonate first the active methylene (Cα) and subsequently the less acidic terminal methyl group (Cγ). This nucleophilic Cγ-anion is then quenched with an electrophilic carboxylating agent, such as diethyl carbonate, to yield the target intermediate.

Detailed Experimental Protocol

Caution: This procedure uses highly reactive and flammable reagents (sodium hydride, n-butyllithium). It must be performed under an inert atmosphere (Nitrogen or Argon) in anhydrous solvents by trained personnel.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is assembled.

-

Reaction Initiation: The flask is charged with sodium hydride (60% dispersion in mineral oil, 1.0 eq) and anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.

-

First Deprotonation: Ethyl acetoacetate (1.0 eq) is added dropwise via the dropping funnel, maintaining the temperature below 5 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the mono-enolate.

-

Second Deprotonation: The suspension is further cooled to -10 °C. A solution of n-butyllithium (1.0 eq) in hexanes is added dropwise, ensuring the temperature does not exceed -5 °C. The reaction mixture is stirred for an additional 1-2 hours at 0 °C.

-

Carboxylation: Diethyl carbonate (1.1 eq) is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Workup and Purification: The reaction is carefully quenched by pouring it into a mixture of ice and concentrated HCl. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford diethyl 3-oxoglutarate as a colorless oil.

Expected Data

| Parameter | Expected Value |

| Yield | 65-75% |

| Boiling Point | 138-140 °C at 10 mmHg |

| Appearance | Colorless Oil |

| ¹H NMR (CDCl₃) | δ ~1.28 (t, 6H), 2.55 (s, 2H), 3.45 (s, 2H), 4.20 (q, 4H) |

| ¹³C NMR (CDCl₃) | δ ~14.1, 48.9, 58.2, 61.5, 167.0, 201.5 |

Part II: Cyclocondensation to the Pyrazolone Intermediate

Mechanistic Rationale

This stage employs the classical Knorr pyrazole synthesis.[4] The reaction proceeds via the nucleophilic attack of a terminal nitrogen atom of hydrazine onto one of the ester carbonyl groups of diethyl 3-oxoglutarate, followed by an intramolecular cyclization where the second hydrazine nitrogen attacks the central ketone. Subsequent dehydration leads to the formation of the stable 5-pyrazolone ring. Due to the symmetry of the dicarbonyl intermediate, the issue of regioselectivity is elegantly circumvented, leading to a single major product.

Caption: Simplified mechanism of the Knorr pyrazolone synthesis.

Detailed Experimental Protocol

-

Reaction Setup: A round-bottom flask is charged with diethyl 3-oxoglutarate (1.0 eq) and ethanol.

-

Hydrazine Addition: Hydrazine hydrate (1.05 eq) is added dropwise to the solution at room temperature.

-

Reaction Conditions: The mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature and then further cooled in an ice bath. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield Ethyl 2-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)acetate.

Expected Data

| Parameter | Expected Value |

| Yield | 85-95% |

| Melting Point | 184-186 °C |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆) | δ ~1.20 (t, 3H), 3.30 (s, 2H), 5.15 (s, 1H), 4.10 (q, 2H), 11.5 (br s, 2H) |

| Mass Spec (ESI+) | m/z 185.08 [M+H]⁺ |

Part III: Aromatization to this compound

Mechanistic Rationale and Trustworthiness

The pyrazolone intermediate exists in several tautomeric forms but is highly stable and does not readily aromatize. A robust method to drive the formation of the aromatic pyrazole ring is to convert the C5-carbonyl into a group that can be easily eliminated. A standard and reliable method is the conversion to a 5-chloro-pyrazole derivative using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of dimethylformamide (DMF) which forms the reactive Vilsmeier reagent. The resulting 5-chloro-pyrazole is a stable, isolable intermediate. The final step is the reductive dehalogenation of this intermediate, typically achieved through catalytic hydrogenation, to yield the target compound. This two-step sequence is highly reliable and provides a clean product.

Detailed Experimental Protocol

Step A: Chlorination

-

Vilsmeier Reagent Formation (Caution): In a flask under an inert atmosphere, phosphorus oxychloride (POCl₃, 2.0-3.0 eq) is cooled in an ice bath. Anhydrous DMF (3.0-4.0 eq) is added dropwise with vigorous stirring.

-

Substrate Addition: The pyrazolone intermediate (1.0 eq) is added portion-wise to the Vilsmeier reagent, ensuring the temperature is controlled.

-

Reaction: The mixture is heated to 80-90 °C for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Workup: The reaction mixture is cooled and carefully poured onto crushed ice. The solution is neutralized with a base (e.g., sodium carbonate or aqueous ammonia) to pH 7-8. The product is then extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.

Step B: Reductive Dehalogenation

-

Reaction Setup: The 5-chloro-pyrazole intermediate from the previous step is dissolved in ethanol or methanol in a hydrogenation vessel.

-

Catalyst Addition: Palladium on carbon (10% Pd/C, 5-10 mol%) is added to the solution.

-

Hydrogenation: The vessel is charged with hydrogen gas (typically 1-3 atm or using a balloon) and the mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filtration and Isolation: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The residue is purified, if necessary, by column chromatography to give the final product, this compound.

Expected Data for Final Product

| Parameter | Expected Value |

| Overall Yield (from Pyrazolone) | 60-70% |

| Appearance | Colorless oil or low-melting solid |

| ¹H NMR (CDCl₃) | δ ~1.25 (t, 3H), 3.65 (s, 2H), 4.18 (q, 2H), 6.25 (d, 1H), 7.50 (d, 1H), 9.8 (br s, 1H) |

| Mass Spec (ESI+) | m/z 169.09 [M+H]⁺ |

Conclusion and Outlook

The presented three-stage synthesis provides a logical and dependable route to this compound starting from ethyl acetoacetate. By strategically creating a symmetrical C5 dicarbonyl intermediate, this pathway effectively overcomes the inherent regioselectivity challenges of the standard Knorr synthesis. The protocols described are robust and scalable, utilizing well-established chemical transformations. While the multi-step nature is a consideration, the high yields and purity of the final product validate this approach for laboratory and potential pilot-scale production. Future research may focus on developing a more atom-economical catalytic method for the direct C-H functionalization of 3-methyl-pyrazole derivatives, which could offer a more direct, albeit currently challenging, alternative route.

References

-

Fustero, S. et al. (2011). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link][5][6]

-

Zhang, X. et al. (2014). I2-Mediated Oxidative C–N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. The Journal of Organic Chemistry. [Link][7]

-

Various Authors. Organic Chemistry Portal: Pyrazole Synthesis. [Link][8]

-

Various Authors. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link][2]

-

El-Sayed, N. N. E. et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link][9]

-

Various Authors. Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. ResearchGate. [Link][3]

-

Ahmad, S. et al. (2017). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. [Link][1]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to Ethyl 2-(1H-pyrazol-3-yl)acetate: ¹H and ¹³C NMR Analysis

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-(1H-pyrazol-3-yl)acetate, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a cornerstone of molecular characterization, NMR spectroscopy offers unambiguous structural confirmation by providing detailed information about the chemical environment of each proton and carbon atom. This document serves as a reference for researchers, scientists, and drug development professionals, detailing the rationale behind spectral assignments, providing standardized experimental protocols, and underscoring the principles of spectral interpretation for pyrazole derivatives.

Introduction and Molecular Structure

This compound is a bifunctional molecule incorporating a pyrazole ring, a common scaffold in pharmacologically active compounds, and an ethyl ester moiety. The precise characterization of its structure is paramount for quality control, reaction monitoring, and understanding its chemical reactivity. NMR spectroscopy is the definitive method for this purpose, revealing the molecule's electronic and topological features through chemical shifts, spin-spin coupling, and signal integration.

To facilitate a clear discussion, the atoms in this compound are systematically numbered as shown in the diagram below. This numbering will be used consistently for all spectral assignments throughout this guide.

Figure 1: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a proton census of the molecule. For this compound, we anticipate five primary signals corresponding to the chemically distinct protons, plus a potential signal from the N-H proton. The interpretation relies on chemical shift (δ), signal integration (number of protons), and spin-spin splitting (multiplicity).

Predicted ¹H NMR Signals and Assignments

-

Ethyl Group Protons (H-10, H-11): This group gives rise to a characteristic ethyl pattern. The three protons of the methyl group (H-11) are split by the two adjacent methylene protons (H-10), resulting in a triplet . Conversely, the two methylene protons (H-10) are split by the three methyl protons (H-11), producing a quartet .[1][2][3] The H-10 protons are directly attached to an oxygen atom, causing a significant downfield shift compared to the H-11 protons.

-

Methylene Bridge Protons (H-6): The two protons on C-6 are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet . Their position is influenced by two deshielding groups: the aromatic pyrazole ring and the electron-withdrawing carbonyl group (C-7).

-

Pyrazole Ring Protons (H-4, H-5): The protons on the pyrazole ring, H-4 and H-5, are not equivalent. They are adjacent to each other and will exhibit spin-spin coupling, appearing as a pair of doublets . The coupling constant (³JH4-H5) is typically small for pyrazoles, around 2-3 Hz. H-5 is generally observed further downfield than H-4 due to its proximity to the two ring nitrogens.[4][5]

-

Amine Proton (H-1): The N-H proton of the pyrazole ring often appears as a broad singlet. Its chemical shift is highly dependent on the solvent, sample concentration, and temperature due to hydrogen bonding and chemical exchange. In protic deuterated solvents like D₂O or CD₃OD, this proton will exchange with deuterium and become invisible in the spectrum.[6]

Summary of ¹H NMR Data

The following table summarizes the expected spectral data for this compound, typically recorded in a solvent like CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~ 12.0 - 10.0 | broad singlet | 1H | - | NH -1 |

| ~ 7.5 | doublet | 1H | ~ 2.3 Hz | CH -5 |

| ~ 6.3 | doublet | 1H | ~ 2.3 Hz | CH -4 |

| ~ 4.2 | quartet | 2H | ~ 7.1 Hz | O-CH₂ -10 |

| ~ 3.7 | singlet | 2H | - | CH₂ -6 |

| ~ 1.3 | triplet | 3H | ~ 7.1 Hz | CH₃ -11 |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. With proton decoupling, each unique carbon atom appears as a single line. For this compound, seven distinct signals are expected.

Predicted ¹³C NMR Signals and Assignments

-

Carbonyl Carbon (C-7): The ester carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to one oxygen and a single bond to another, typically appearing around 170 ppm .

-

Pyrazole Ring Carbons (C-3, C-4, C-5): The chemical shifts of the pyrazole carbons are characteristic of aromatic heterocycles. C-3, being substituted and adjacent to two nitrogen atoms, is significantly deshielded (~145-150 ppm). C-5 is also deshielded (~130-135 ppm). C-4 is the most shielded of the ring carbons, appearing upfield around 105-110 ppm.[7][8][9]

-

Ethyl Group Carbons (C-10, C-11): The C-10 methylene carbon, bonded to an electronegative oxygen, is found downfield (~61 ppm) compared to the terminal methyl carbon C-11, which is highly shielded and appears far upfield (~14 ppm).

-

Methylene Bridge Carbon (C-6): This aliphatic carbon is situated between two electron-withdrawing systems (the pyrazole ring and the carbonyl group), placing its signal in the range of ~35-45 ppm.

Summary of ¹³C NMR Data

The following table summarizes the expected chemical shifts for each carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C -7 (C=O) |

| ~ 148 | C -3 |

| ~ 133 | C -5 |

| ~ 107 | C -4 |

| ~ 61 | C -10 (O-CH₂) |

| ~ 38 | C -6 (CH₂) |

| ~ 14 | C -11 (CH₃) |

Advanced 2D NMR for Unambiguous Assignment

While 1D spectra provide substantial information, complex structures benefit from 2D NMR experiments for definitive assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, confirming the assignments for C-4/H-4, C-5/H-5, C-6/H-6, C-10/H-10, and C-11/H-11.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is invaluable for assigning quaternary carbons like C-3 and C-7 and for linking the molecular fragments. For example, correlations from H-6 to C-3, C-4, and C-7 would confirm the connectivity around the methylene bridge.[10][11]

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 10-15 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR) and place it in a clean, dry vial.[12]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). DMSO-d₆ is often preferred if observation of the N-H proton is critical.

-

Ensure the solid is fully dissolved. Gentle vortexing or warming may be applied if necessary.[12]

-

Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the narrow tip.

-

Filter the sample solution through the prepared pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[13]

-

Cap the NMR tube securely and label it clearly.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

-

Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

-

For ¹H NMR: Acquire the spectrum using standard parameters. A typical acquisition might involve a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8 to 16 scans.

-

For ¹³C NMR: Acquire a proton-decoupled spectrum. This requires more scans due to the lower natural abundance of ¹³C (typically 256 to 1024 scans) and a longer relaxation delay (2-5 seconds) to ensure proper quantification of all carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

-

Perform phase correction and baseline correction on the resulting spectrum.

-

Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Experimental Workflow Diagram

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a distinct and reproducible fingerprint for its structural verification. The key diagnostic features include the characteristic triplet-quartet system of the ethyl group, a sharp singlet for the methylene bridge, and a pair of coupled doublets for the pyrazole ring protons. The ¹³C spectrum is equally informative, with seven resolved signals corresponding to the unique carbon environments, most notably the downfield ester carbonyl and the characteristic shifts of the pyrazole carbons. This comprehensive guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and characterize this important heterocyclic molecule.

References

- NMR spectrum of ethyl acet

- Spectra of ethyl acetate. Chemistry, The University of the West Indies.

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2018).

- Interpreting Complex NMR Spectra of Pyrazole Deriv

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217).

- NMR spectrum of ethyl acetate.

- Ethyl acetate(141-78-6) 1H NMR spectrum. ChemicalBook.

- 1 H-NMR chemical shifts, in ppm, of pyrazole and complex

- Pyrazole(288-13-1) 13C NMR spectrum. ChemicalBook.

- 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. (1984). Magnetic Resonance in Chemistry.

- Combination of 1H and 13C NMR Spectroscopy. Thieme.

- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry.

- The NMR interpretations of some heterocyclic compounds.

- 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6.

- Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. (2016).

- NMR Sample Preparation. University of California, Riverside.

- Supporting Inform

- Supplementary Inform

- Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.

- Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.

- 1H chemical shifts in NMR, part 18.

- How to make an NMR sample. University of Ottawa.

- NMR Sample Preparation.

- NMR Sample Preparation Guidelines. University of Leicester.

- NMR - Interpret

- 15N NMR in Heterocyclic Chemistry. (2013). YouTube.

- NMR sample preparation guidelines. University of Cambridge.

- 4-((1-Ethyl-1H-pyrazol-3-yl)methoxy)benzoic acid (2) synthesis.

- Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. AZoM.

- Ethyl acetate: one scan test for JDX team. St. Olaf College.

- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2025). Journal of Medicinal Chemistry.

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. azom.com [azom.com]

- 4. researchgate.net [researchgate.net]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. How to make an NMR sample [chem.ch.huji.ac.il]

FTIR analysis of Ethyl 2-(1H-pyrazol-3-yl)acetate functional groups

An In-Depth Technical Guide to the FTIR Analysis of Ethyl 2-(1H-pyrazol-3-yl)acetate

Abstract

This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical application of FTIR for the structural elucidation and functional group identification of this heterocyclic compound. We will explore the characteristic vibrational modes of the pyrazole ring and the ethyl acetate moiety, present a detailed experimental protocol using Attenuated Total Reflectance (ATR)-FTIR, and offer insights into spectral interpretation. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Role of FTIR in Heterocyclic Compound Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique in modern chemistry, providing invaluable information about the functional groups present within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, FTIR spectroscopy generates a unique spectral fingerprint corresponding to the vibrational modes of a molecule's covalent bonds.

This compound is a molecule of significant interest in medicinal chemistry and drug discovery, featuring a core pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—and an ethyl acetate side chain. The precise characterization of this molecule is critical for synthesis validation, quality control, and understanding its chemical reactivity. This guide will systematically deconstruct the FTIR spectrum of this compound, correlating specific absorption bands with their originating functional groups.

Molecular Structure and Key Vibrational Regions

To effectively interpret the FTIR spectrum, one must first understand the molecular architecture of this compound. The molecule comprises three primary structural components, each with distinct vibrational characteristics: the pyrazole ring, the ester group, and the aliphatic ethyl and methylene chains.

Caption: Molecular structure of this compound.

In-Depth Analysis of Functional Group Vibrations

The FTIR spectrum of this molecule is a composite of the vibrations from its constituent parts. Below is a detailed breakdown of the expected absorption bands.

Pyrazole Ring Vibrations

The pyrazole ring contributes several characteristic bands to the spectrum.

-

N-H Stretching: The N-H bond of the pyrazole ring gives rise to a stretching vibration typically observed in the 3300-3500 cm⁻¹ region.[1][2] Due to intermolecular hydrogen bonding, this peak is often broad, although it can be sharper than an O-H stretch.[2] In some pyrazole derivatives, this peak has been noted around 3369 cm⁻¹.[3]

-

C-H Stretching (Aromatic): The C-H bonds on the aromatic pyrazole ring exhibit stretching vibrations in the 3000-3100 cm⁻¹ region.[4] These peaks are typically of medium to weak intensity.

-

Ring Stretching (C=C and C=N): The stretching vibrations of the C=C and C=N bonds within the pyrazole ring appear in the 1400-1650 cm⁻¹ region.[4][5] Specifically, C=N stretching modes in pyrazole derivatives have been observed around 1602-1635 cm⁻¹.[4][6]

-

C-N Stretching: The stretching vibrations of the C-N bonds in the ring are typically found in the 1200-1300 cm⁻¹ range.[4][7] An intense band around 1290 cm⁻¹ has been attributed to C-N stretching in a pyrazole ring.[7]

Ester and Acetate Group Vibrations

The ethyl acetate moiety produces some of the most prominent peaks in the spectrum.

-

C=O (Carbonyl) Stretching: This is one of the most characteristic and intense absorptions in the entire spectrum. For a saturated aliphatic ester like this one, a strong, sharp peak is expected in the 1735-1750 cm⁻¹ range.[1][8][9] This peak's high intensity is due to the large change in dipole moment during the stretching vibration.

-

C-H Stretching (Aliphatic): The C-H bonds of the methylene (-CH₂-) and methyl (-CH₃) groups in the ethyl and acetate portions will show stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range.[10]

-

C-O Stretching: The ester functional group has two distinct C-O single bond stretches, which are strongly coupled. This results in two or more strong bands in the fingerprint region between 1000-1300 cm⁻¹.[9][11]

-

C-H Bending (Aliphatic): The bending (scissoring and rocking) vibrations of the methylene and methyl groups occur in the 1370-1470 cm⁻¹ region.

Summary of Expected FTIR Absorption Bands

The following table summarizes the principal vibrational modes and their expected wavenumber ranges for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Peak Intensity/Shape |

| 3300 - 3500 | N-H Stretch | Pyrazole Ring | Medium, Broad |

| 3000 - 3100 | C-H Stretch (Aromatic) | Pyrazole Ring | Medium to Weak |

| 2850 - 2980 | C-H Stretch (Aliphatic) | Ethyl Acetate Chain | Medium |

| 1735 - 1750 | C=O Stretch (Ester) | Ester | Strong, Sharp |

| 1400 - 1650 | C=C and C=N Ring Stretch | Pyrazole Ring | Medium to Strong |

| 1370 - 1470 | C-H Bend (Aliphatic) | Ethyl Acetate Chain | Medium |

| 1160 - 1300 | C-N Stretch & C-C-O Stretch | Pyrazole & Ester | Strong |

| 1000 - 1100 | O-C-C Stretch | Ester | Strong |

Experimental Protocol: ATR-FTIR Analysis of a Liquid Sample

Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid analysis due to its simplicity, speed, and minimal sample preparation.[13][14] The causality behind this choice is that the sample is analyzed directly in its neat form, avoiding the use of solvents that could interfere with the spectrum.

Rationale and Self-Validation

This protocol is self-validating. The mandatory background scan accounts for atmospheric and instrumental variations, ensuring that the resulting spectrum is solely from the sample. Cleaning the ATR crystal before and after each measurement prevents cross-contamination, guaranteeing the integrity of each analysis.

Caption: Experimental workflow for ATR-FTIR analysis.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Crystal Cleaning: The integrity of the data begins with a pristine ATR crystal (commonly diamond or ZnSe).[15] Clean the crystal surface using a lint-free wipe moistened with a volatile solvent like isopropanol or ethanol. Allow the solvent to fully evaporate.

-

Background Collection: Initiate a background scan. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which is then automatically subtracted from the sample scan.[15]

-

Sample Application: Place a single, small drop of neat this compound directly onto the center of the ATR crystal.[13][16] Ensure the crystal is fully covered by the sample. For a solid sample, pressure would be applied to ensure good contact.[16]

-

Data Acquisition: Initiate the sample scan. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform the background subtraction. An ATR correction may also be applied to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

-

Post-Analysis Cleaning: After the measurement is complete, thoroughly clean the sample from the ATR crystal using a suitable solvent and a soft wipe.

Spectral Interpretation: A Practical Approach

When analyzing the resulting spectrum, begin by identifying the most intense and characteristic peaks.

-

Locate the Carbonyl (C=O) Peak: The first peak to look for is the ester C=O stretch between 1735-1750 cm⁻¹. Its high intensity and sharp profile make it an unmistakable landmark.[8][11]

-

Identify the C-H Stretching Region: Examine the region from 2850-3100 cm⁻¹. You should observe weaker, sharper peaks above 3000 cm⁻¹ (aromatic C-H) and stronger peaks below 3000 cm⁻¹ (aliphatic C-H).[4]

-

Find the N-H Stretch: Look for a broader peak between 3300-3500 cm⁻¹. The broadness is indicative of hydrogen bonding.[2]

-

Analyze the Fingerprint Region (below 1500 cm⁻¹): This region is complex but contains a wealth of information. Pinpoint the strong, sharp bands corresponding to the C-O and C-N stretches between 1000-1300 cm⁻¹.[9] The combination of a strong C=O peak and these strong C-O peaks is a definitive confirmation of the ester group.[11] The pyrazole ring stretches will also be present in the 1400-1650 cm⁻¹ range.[4]

Conclusion

FTIR spectroscopy provides a rapid, reliable, and non-destructive method for the structural verification of this compound. By systematically analyzing the key vibrational regions—N-H and C-H stretching, the prominent ester carbonyl band, and the complex fingerprint region—researchers can confidently identify the core functional groups of the molecule. The ATR-FTIR protocol outlined in this guide offers a robust and reproducible workflow, ensuring high-quality data for critical applications in chemical synthesis and pharmaceutical development.

References

-

Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

ResearchGate. (2022, August 8). Vibrational analysis of some pyrazole derivatives. Available at: [Link]

-

ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available at: [Link]

-

Northern Illinois University. FT-IR sample preparation. Available at: [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

- University of Minnesota. Sample Preparation – FT-IR/ATR.

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

Baiz Group, University of Texas. FTIR Spectra. Available at: [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition. Available at: [Link]

-

Edington, S. C., Flanagan, J. C., & Baiz, C. R. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A, 120(23), 3888–3896. Available at: [Link]

-

ResearchGate. (2021). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Available at: [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Available at: [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 14(1), 1234. Available at: [Link]

-

ResearchGate. NH / CH stretching region of the IR spectrum of pyrazole. Available at: [Link]

-

Mary, Y. S., et al. (2013). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 353-363. Available at: [Link]

-

Anderson, D. M. W., et al. (1966). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 420-425. Available at: [Link]

-

Chemistry Stack Exchange. (2019). Why are N-H stretching vibrations often sharp and not broad?. Available at: [Link]

-

ResearchGate. FTIR spectrum of ethyl acetate fraction. Available at: [Link]

Sources

- 1. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. instanano.com [instanano.com]

- 13. agilent.com [agilent.com]

- 14. jascoinc.com [jascoinc.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. drawellanalytical.com [drawellanalytical.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-(1H-pyrazol-3-yl)acetate

Abstract: This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 2-(1H-pyrazol-3-yl)acetate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways, identifies characteristic ions, and explains the underlying chemical principles governing the molecule's behavior under mass spectrometric conditions. By synthesizing established fragmentation theory with specific structural analysis, this guide serves as an authoritative reference for the identification and structural confirmation of this and related pyrazole derivatives. The guide includes a detailed experimental protocol for data acquisition, a summary of key fragment ions, and visual diagrams of the fragmentation cascades to facilitate a deeper understanding.

Introduction

The Analyte: this compound

This compound (C₇H₁₀N₂O₂, Molar Mass: 154.17 g/mol ) is a heterocyclic compound featuring a pyrazole ring connected to an ethyl acetate group via a methylene bridge.[1] The pyrazole scaffold is a critical pharmacophore in medicinal chemistry, appearing in numerous drugs due to its diverse biological activities. Understanding the precise structure and stability of such molecules is paramount in drug discovery and development, where mass spectrometry serves as an indispensable analytical tool.

The Importance of Mass Spectrometry in Structural Elucidation

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of unknown compounds. When a molecule is subjected to a high-energy electron beam, it forms a positively charged molecular ion (M⁺•) that is often energetically unstable. This ion undergoes a series of predictable bond cleavages and rearrangements, creating a unique fragmentation pattern that serves as a molecular "fingerprint."[2] Analyzing this pattern allows researchers to deduce the original structure by piecing together the masses of the observed fragment ions. For a molecule like this compound, the fragmentation is dictated by the interplay between the stable aromatic pyrazole ring and the more labile ethyl acetate side chain.

Experimental Protocol: GC-MS Analysis

To ensure the generation of a reproducible and high-quality mass spectrum, a standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential. This method provides both chromatographic separation and mass analysis.

Objective

To obtain the 70 eV electron ionization (EI) mass spectrum of this compound for structural elucidation and fragmentation analysis.

Materials and Reagents

-

This compound (analyte)

-

High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade)

-

Autosampler vials with septa

-

Gas Chromatograph coupled to a Mass Spectrometer

Sample Preparation

-

Prepare a stock solution of the analyte at a concentration of 1 mg/mL in the chosen solvent.

-

Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Transfer the final diluted sample into a 2 mL autosampler vial and cap securely.

GC-MS Instrument Parameters

The following parameters serve as a robust starting point for analysis and can be adapted based on the specific instrumentation available.

| Parameter | Setting | Rationale |

| GC Inlet | ||

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Injection Volume | 1 µL | Standard volume to avoid column overloading. |

| Split Mode | 20:1 Split | Prevents detector saturation and ensures sharp chromatographic peaks. |

| GC Column | ||

| Column Type | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) | A non-polar column suitable for a wide range of semi-volatile compounds. |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |

| Oven Program | ||

| Initial Temperature | 80 °C, hold for 2 min | Allows for solvent focusing at the head of the column. |

| Ramp Rate | 15 °C/min to 280 °C | Provides good separation of the analyte from potential impurities. |

| Final Hold | 5 min at 280 °C | Ensures elution of any less volatile components. |

| Mass Spectrometer | ||

| Ion Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation. |

| Quadrupole Temp. | 150 °C | Maintains ion trajectory and mass accuracy. |

| Ionization Mode | Electron Ionization (EI) | |

| Electron Energy | 70 eV | Standard energy that produces extensive, reproducible fragmentation patterns. |

| Mass Range | m/z 40-200 | Covers the molecular ion and all expected fragments. |

| Solvent Delay | 3 min | Protects the filament from the solvent front. |

Elucidation of Fragmentation Pathways

Ionization and the Molecular Ion Peak

The process begins with the ionization of the parent molecule, resulting in the formation of the molecular ion (M⁺•) at m/z 154 . The relative intensity of this peak depends on its stability; given the presence of the stable pyrazole ring, a discernible molecular ion peak is expected.

Primary Fragmentation: The Ethyl Acetate Moiety

The ethyl acetate side chain is the most likely site for initial fragmentation due to the presence of weaker sigma bonds and heteroatoms compared to the aromatic pyrazole ring.[3] The principal pathways are initiated by cleavage adjacent to the carbonyl group, a process known as α-cleavage.

-

Pathway A: Loss of the Ethoxy Radical (•OC₂H₅) This is one of the most characteristic fragmentations of ethyl esters.[4] The cleavage of the C-O bond results in the loss of an ethoxy radical (mass 45 Da), leading to the formation of a highly stable, resonance-stabilized acylium ion at m/z 109 . This fragment is often one of the most abundant peaks in the spectrum.

-

Pathway B: Loss of an Ethyl Radical (•C₂H₅) Cleavage of the O-C₂H₅ bond can lead to the loss of an ethyl radical (mass 29 Da). This results in the formation of an ion at m/z 125 .

-

Pathway C: McLafferty-type Rearrangement While a classic McLafferty rearrangement requires a γ-hydrogen on an alkyl chain, a modified rearrangement can occur. In this case, a hydrogen atom from the pyrazole NH group can transfer to the carbonyl oxygen, followed by the cleavage of the C-O bond, leading to the elimination of a neutral ethanol molecule (mass 46 Da). This would produce a radical cation at m/z 108 .

-

Pathway D: Alpha-Cleavage at the Methylene Bridge Cleavage of the bond between the pyrazole ring and the methylene group can generate two potential ions. The formation of the pyrazolyl cation at m/z 67 or the [CH₂COOC₂H₅]⁺ ion at m/z 87 . The relative abundance will depend on the stability of the resulting cation and radical pair.

Caption: Primary fragmentation pathways originating from the ethyl acetate side chain.

Secondary Fragmentation and Ring Cleavage

The primary fragment ions, particularly the stable acylium ion (m/z 109), can undergo further fragmentation. The pyrazole ring itself, while relatively stable, can also fragment, especially after initial side-chain cleavages.

-

Decarbonylation: The acylium ion at m/z 109 can lose a neutral carbon monoxide molecule (CO, 28 Da) to form the 3-methyl-1H-pyrazole cation at m/z 81 . This is a common subsequent fragmentation for acylium ions.

-

Pyrazole Ring Fragmentation: The pyrazole ring itself or its fragments (like the m/z 81 ion) can undergo characteristic heterocyclic fragmentation. A common pathway is the loss of hydrogen cyanide (HCN, 27 Da). For instance, the ion at m/z 81 could lose HCN to produce a fragment at m/z 54 .

Caption: Secondary fragmentation cascade originating from the primary acylium ion.

Summary of Characteristic Fragment Ions

The following table summarizes the key ions predicted to appear in the EI mass spectrum of this compound. The base peak is likely to be the m/z 109 fragment due to the high stability of the resulting acylium ion.

| m/z | Proposed Ion Structure / Formula | Fragmentation Pathway | Significance |

| 154 | [C₇H₁₀N₂O₂]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. |

| 125 | [C₆H₇N₂O₂]⁺ | Loss of ethyl radical: [M - •C₂H₅]⁺ | Indicates the presence of an ethyl ester group. |

| 109 | [C₅H₅N₂O]⁺ | Loss of ethoxy radical: [M - •OC₂H₅]⁺ | Likely Base Peak . Highly stable acylium ion, characteristic of ethyl esters. |

| 108 | [C₅H₄N₂O]⁺• | Loss of ethanol: [M - C₂H₅OH]⁺• | Suggests a rearrangement process, possibly involving the pyrazole NH. |

| 87 | [C₄H₇O₂]⁺ | Alpha-cleavage: [CH₂COOC₂H₅]⁺ | Cleavage of the bond connecting the side chain to the ring. |

| 81 | [C₄H₅N₂]⁺ | Decarbonylation: [m/z 109 - CO]⁺ | Key secondary fragment, indicates a pyrazole core with a methyl substituent. |

| 67 | [C₃H₃N₂]⁺ | Alpha-cleavage: Pyrazolyl cation | Indicates direct cleavage at the pyrazole ring. |

| 54 | [C₃H₄N]⁺ | Ring fragmentation: [m/z 81 - HCN]⁺ | Characteristic loss from a nitrogen-containing heterocycle. |

Conclusion: The Mass Spectral Fingerprint

The mass spectrum of this compound is defined by a clear molecular ion peak at m/z 154 and a dominant fragmentation pattern driven by the ethyl acetate side chain. The presence of a strong peak at m/z 109 (loss of •OC₂H₅) is the most definitive evidence of the ethyl ester functionality and its connection to the pyrazolyl-methylene core. This ion's subsequent loss of carbon monoxide to yield a fragment at m/z 81 further confirms the structure. Together, the ion cluster of m/z 154, 109, and 81 provides a unique and reliable fingerprint for the rapid identification and structural confirmation of this compound in complex analytical workflows.

References

-

ACS Publications. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry Stack Exchange. (2024). Mass spectrum fragmentation of ethyl acetate. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern. [Link]

-

Parmar, V. S., et al. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B. [Link]

-

Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

Sources

Physical and chemical properties of Ethyl 2-(1H-pyrazol-3-yl)acetate

An In-Depth Technical Guide to Ethyl 2-(1H-pyrazol-3-yl)acetate

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. As a functionalized pyrazole, it serves as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities. The pyrazole nucleus is a common scaffold in many pharmaceutical agents, exhibiting properties such as anti-inflammatory, analgesic, antimicrobial, and antitumor activities.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and handling, to support its application in research and development.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical synthesis. This compound is typically a colorless to light yellow or brown oil at room temperature.[4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂O₂ | [4][5] |

| Molecular Weight | 154.17 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid/Brown oil | [4] |

| Boiling Point | 106 °C at 0.4 Torr; 289.5°C at 760 mmHg (Predicted) | [4][5] |

| Density | 1.183 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 13.44 ± 0.10 (Predicted) | [4] |

| CAS Number | 82668-50-6 | [4][5] |

Storage and Stability: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4][6] It is stable under recommended storage conditions.[6]

Chemical Structure and Tautomerism

The structure of this compound is characterized by an ethyl acetate moiety attached to the C3 position of a pyrazole ring. The pyrazole ring can exhibit tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms.

Caption: Chemical structure of this compound.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of the compound.

-

Mass Spectrometry (MS): In electrospray ionization mass spectrometry (ESI-MS), the compound typically shows a protonated molecular ion peak [M+H]⁺ at m/z = 155.[4]

-

¹H Nuclear Magnetic Resonance (¹H NMR): While a specific spectrum for this compound is not available in the provided search results, the expected signals based on its structure and data from similar pyrazole derivatives would be:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

-

A singlet for the methylene protons (-CH₂-) of the acetate group.

-

Two distinct signals in the aromatic region for the protons on the pyrazole ring (C4-H and C5-H).[7]

-

A broad singlet for the N-H proton of the pyrazole ring, which may be exchangeable with D₂O.[7]

-

-

¹³C Nuclear Magnetic Resonance (¹³C NMR): Expected signals would include:

-

Signals for the two carbons of the ethyl group.

-

A signal for the methylene carbon of the acetate group.

-

Signals for the carbonyl carbon of the ester.

-

Signals for the three carbons of the pyrazole ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:

-

N-H stretching of the pyrazole ring.

-

C=O stretching of the ester group (typically around 1710-1750 cm⁻¹).[1]

-

C-O stretching of the ester.

-

C=C and C=N stretching of the pyrazole ring.

-

Chemical Reactivity and Applications

This compound is a valuable intermediate due to the reactivity of both the pyrazole ring and the ethyl ester functional group.

Reactions involving the Pyrazole Ring:

-

N-Alkylation and N-Acylation: The nitrogen atoms of the pyrazole ring can be alkylated or acylated to introduce various substituents, which is a common strategy in drug design to modulate biological activity.

-

Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, typically at the C4 position.

Reactions involving the Ester Group:

-

Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1H-pyrazol-3-yl)acetic acid.

-

Transesterification: The ethyl ester can be converted to other esters by reaction with different alcohols in the presence of a catalyst.[1]

-

Amidation: Reaction with amines can convert the ester into the corresponding amide derivatives.

Applications in Synthesis: This compound serves as a key starting material for the synthesis of a variety of heterocyclic systems. The pyrazole moiety is a core component of many biologically active compounds, and the ethyl acetate group provides a handle for further chemical modifications.[8][9] Pyrazole derivatives have found applications as anticancer, anti-inflammatory, and antimicrobial agents.[10][11]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 2-(1H-pyrazol-3-yl)acetic acid with ethanol in the presence of an acid catalyst.[4]

Materials:

-

2-(1H-pyrazol-3-yl)acetic acid

-

Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(1H-pyrazol-3-yl)acetic acid in an excess of ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess ethanol.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography if necessary to yield pure this compound.[4]

Caption: General workflow for the synthesis of this compound.

Safety and Handling

Hazard Identification:

-

This compound is classified as a flammable liquid and vapor.[4]

-

It may cause skin and eye irritation.

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][6]

-

Keep the container tightly closed and store in a well-ventilated place.[4][12]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[6]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

In case of fire, use appropriate extinguishing media.[6]

-

In case of skin contact, remove contaminated clothing and rinse skin with water.[4]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[6][12][13]

Conclusion

This compound is a key building block in synthetic and medicinal chemistry. Its versatile reactivity, stemming from the pyrazole ring and the ethyl ester functionality, allows for the creation of a diverse range of derivatives with potential therapeutic applications. A thorough understanding of its physical and chemical properties, as well as safe handling procedures, is crucial for its effective use in the laboratory. This guide provides a foundational understanding for researchers and scientists working with this valuable compound.

References

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. Available at: [Link]

-

Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols - ResearchGate. Available at: [Link]

-

1 H NMR spectra of compound 2. - ResearchGate. Available at: [Link]

-

Spectroscopic Interpretation of the Cycloadducts - The Royal Society of Chemistry. Available at: [Link]

- Material Safety D

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. Available at: [Link]

- Spectra of ethyl acet

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Available at: [Link]

-

THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A - AJOL.info. Available at: [Link]

-

Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]

-

SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES - Rasayan Journal of Chemistry. Available at: [Link]

-

The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities - ResearchGate. Available at: [Link]

-

Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI. Available at: [Link]

-

Pyrazol-3-ones, Part 1: Synthesis and Applications - ResearchGate. Available at: [Link]

-

Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing). Available at: [Link]

-

Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies - PMC - PubMed Central. Available at: [Link]

-

Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer - RSC Publishing. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. (1H-PYRAZOL-3-YL)ACETIC ACID ETHYL ESTER | 82668-50-6 [amp.chemicalbook.com]

- 5. CAS 82668-50-6 | this compound - Synblock [synblock.com]

- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 7. rsc.org [rsc.org]

- 8. ajol.info [ajol.info]

- 9. researchgate.net [researchgate.net]

- 10. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apopt ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00250H [pubs.rsc.org]

- 12. medline.com [medline.com]

- 13. meridianbioscience.com [meridianbioscience.com]

Tautomerism in Pyrazole-3-Acetic Acid Esters: A Guide to Structure, Equilibrium, and Characterization

An In-Depth Technical Guide for Researchers

Abstract: Pyrazole derivatives are foundational scaffolds in medicinal chemistry and drug development, prized for their diverse biological activities.[1][2] The inherent tautomerism of the N-unsubstituted pyrazole ring, however, presents a significant challenge in structural elucidation and understanding structure-activity relationships (SAR).[3][4] A change in the dominant tautomeric form can alter a molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby impacting its interaction with biological targets. This guide provides a comprehensive technical overview of the annular tautomerism in pyrazole-3-acetic acid esters, a class of compounds with significant synthetic and pharmaceutical interest. We will explore the structural nuances of the tautomeric forms, the physicochemical factors governing their equilibrium, and the robust experimental and computational methodologies required for their definitive characterization.

The Phenomenon of Annular Tautomerism in Pyrazoles

N-unsubstituted pyrazoles exist as a dynamic equilibrium of two prototropic tautomers. This process, known as annular tautomerism, involves the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2).[3][5] For a pyrazole with a substituent at the 3-position, such as a pyrazole-3-acetic acid ester, this equilibrium results in two distinct chemical entities: the 3-substituted tautomer and the 5-substituted tautomer.

The interconversion between these forms is typically a rapid, intermolecular process, often catalyzed by solvent molecules.[3][4] The energy barrier for this exchange is low, generally in the range of 10–14 kcal/mol, meaning that at room temperature in solution, the molecule exists as a time-averaged representation of both forms on the NMR timescale.[3][4] This rapid exchange often leads to broadened or averaged signals in NMR spectra, complicating structural assignment.[3][6]

Figure 1: Annular prototropic tautomerism in pyrazole-3-acetic acid esters.

Factors Governing the Tautomeric Equilibrium

The position of the tautomeric equilibrium (i.e., the ratio of T1 to T2) is not static; it is a finely balanced state influenced by a combination of intrinsic and extrinsic factors. Understanding these factors is critical for predicting and controlling the tautomeric preference.

Electronic Effects of Substituents

The electronic nature of substituents on the pyrazole ring is a primary determinant of tautomeric stability.[5][7]

-

Electron-Withdrawing Groups (EWGs): Groups like esters (–COOR), carboxylic acids (–COOH), and nitro groups (–NO₂) are EWGs.[5][7] When an EWG is at the C3 position, it tends to stabilize the tautomer where the proton resides on the N1 nitrogen (T1). This is because placing the acidic N-H proton on the nitrogen adjacent to the electron-deficient carbon is less favorable. Computational studies have consistently shown that EWGs at C3 favor the 3-substituted tautomer.[7][8] For pyrazole-3-acetic acid esters, the ester moiety itself is an EWG, strongly suggesting a preference for the 3-substituted form (T1).

-

Electron-Donating Groups (EDGs): Conversely, EDGs such as amino (–NH₂) and alkyl (–CH₃) groups tend to favor the tautomer where the proton is on the adjacent N2 nitrogen.[4][5] This places the substituent at the C5 position relative to the N-H proton.

A series of disubstituted 1H-pyrazoles containing both an ester group and another substituent (methyl, amino, or nitro) was investigated, revealing that the interplay between the groups dictates the final tautomeric preference in the solid state and solution.[8][9] For compounds with methyl and amino groups, the tautomer with the ester at position 3 was dominant, while a nitro group favored the tautomer with the ester at position 5.[8]

Solvent Effects

The solvent environment plays a crucial role in stabilizing or destabilizing tautomers, primarily through hydrogen bonding and polarity effects.[3][6]

-

Polar Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors, effectively solvating both tautomers and facilitating the intermolecular proton transfer.[3] Water, in particular, has been shown computationally to lower the energetic barrier for proton transfer by forming stabilizing hydrogen-bond bridges.[3]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are hydrogen bond acceptors. In DMSO, tautomeric equilibria are often observed, and the solvent's ability to form hydrogen bonds can shift the equilibrium.[3][10] For instance, in some pyrazolones, DMSO favors monomeric species over the hydrogen-bonded dimers observed in nonpolar solvents.[10]

-

Nonpolar Solvents (e.g., Chloroform, Benzene): In these environments, solute-solute interactions, such as self-association via hydrogen bonding, become more significant and can favor one tautomeric form.[11][12]

Intramolecular Interactions

The geometry of the pyrazole-3-acetic acid ester allows for the potential formation of an intramolecular hydrogen bond between the pyrazole N-H proton and the carbonyl oxygen of the ester group. This interaction would likely stabilize the 5-substituted tautomer (T2). The presence and strength of such an interaction would depend on the conformational flexibility of the acetic acid ester side chain and the solvent environment.[5][9]

Methodologies for Tautomer Characterization

A multi-pronged approach combining spectroscopic and crystallographic techniques is essential for the unambiguous characterization of pyrazole tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[3][6] However, due to rapid proton exchange, room temperature spectra often show averaged signals, which can be misleading.

-

¹H and ¹³C NMR: At room temperature, the signals for the C3/C5 and C4 carbons of the two tautomers often coalesce into single, sometimes broad, peaks.[3][5] The N-H proton signal is frequently very broad or even absent due to exchange with residual water or intermolecular exchange.[6]

-

Low-Temperature NMR: By slowing the rate of proton exchange, low-temperature NMR can "freeze out" the individual tautomers, allowing for the observation of distinct sets of signals for each species.[6][11] The ratio of the tautomers can then be determined by integrating the corresponding signals.[11]

-

¹⁵N NMR: This technique is exceptionally informative as it directly probes the nitrogen atoms. The "pyrrole-like" N-H nitrogen and the "pyridine-like" sp²-hybridized nitrogen have distinctly different chemical shifts, making it possible to identify the dominant tautomer even when proton exchange is rapid.[10][13]

-

Sample Preparation: Dissolve a concentrated sample of the pyrazole-3-acetic acid ester in a suitable low-freezing point deuterated solvent (e.g., deuterated methanol (CD₃OD), deuterated dichloromethane (CD₂Cl₂), or deuterated toluene (toluene-d₈)). Ensure the solvent is as dry as possible to minimize N-H signal broadening.[6]

-

Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature (298 K) to serve as a baseline.

-

Stepwise Cooling: Gradually lower the NMR probe temperature in 10-20 K increments.

-

Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring spectra.[6]

-

Data Acquisition: Record ¹H and ¹³C spectra at each temperature. Observe the broadening and eventual splitting of the averaged signals for the pyrazole ring carbons (C3, C4, C5) and protons into two distinct sets of signals corresponding to each tautomer.

-

Quantification: Once clear signals for both tautomers are resolved, integrate the respective peaks in the ¹H spectrum to determine the equilibrium constant (KT) at that temperature.

Figure 2: Workflow for Low-Temperature NMR analysis of tautomeric equilibrium.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous snapshot of the molecule's structure in the solid state.[1][14] It definitively identifies which tautomer is present in the crystal lattice and reveals crucial information about intermolecular interactions, such as hydrogen bonding, which stabilize the observed form.[1][15] It is important to recognize that the solid-state structure may not be the dominant form in solution.[3][10]

-

Crystal Growth: Grow a single, high-quality crystal of the pyrazole derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[1]

-

Data Collection: Cool the crystal in a stream of cold nitrogen (typically 100-170 K) to minimize thermal motion.[1][16] Collect X-ray diffraction data using a diffractometer.[1]

-

Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).[16] This process yields the precise atomic coordinates.

-

Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking), confirming the identity of the tautomer present in the solid state.[1][15]

UV-Visible Spectroscopy

Data Summary and Interpretation

The data obtained from these techniques must be synthesized to build a complete picture of the tautomeric behavior.

Table 1: Representative NMR Chemical Shift Data for Pyrazole-3-acetic Acid Ester Tautomers

| Atom Position | Tautomer 1 (3-substituted) - δ (ppm) | Tautomer 2 (5-substituted) - δ (ppm) | Rationale for Difference |

| ¹H NMR | |||

| H4 | ~6.4 | ~6.2 | H4 is adjacent to a C=C bond in T1 and a C=N bond in T2. |

| H5 / H3 | ~7.6 | ~7.8 | The proton on the sp² carbon adjacent to the N-H group typically resonates further downfield. |

| NH | ~13.0 | ~13.2 | Highly variable, broad signal. Position depends on solvent and concentration. |

| ¹³C NMR | |||

| C3 | ~145 | ~155 | Site of substitution in T1. Deshielded in T2 due to proximity to two N atoms. |

| C4 | ~105 | ~110 | Sensitive to the electronic environment of the adjacent C3/C5 carbons. |

| C5 | ~135 | ~140 | More shielded in T1 compared to the substituted C3. Site of substitution in T2. |

| ¹⁵N NMR | |||

| N1 | ~180 (N-H) | ~260 (N=C) | "Pyrrole-like" nitrogen is more shielded. |

| N2 | ~250 (N=C) | ~190 (N-H) | "Pyridine-like" nitrogen is deshielded. |

Note: These are illustrative chemical shift values. Actual values will vary based on the ester group, other substituents, solvent, and temperature.

Conclusion

The tautomerism of pyrazole-3-acetic acid esters is a complex phenomenon governed by a delicate balance of electronic, solvent, and potentially intramolecular effects. For drug development professionals and medicinal chemists, a thorough understanding and characterization of this equilibrium are not merely academic exercises; they are prerequisites for rational drug design. The dominant tautomer in a physiological environment will dictate the key interactions with a biological target. Therefore, a rigorous, multi-technique approach, combining low-temperature NMR for solution-state analysis, X-ray crystallography for solid-state confirmation, and computational modeling to rationalize the findings, is essential. This self-validating system of cross-referenced data ensures the highest degree of scientific integrity and provides the authoritative structural grounding needed to advance research and development.

References

- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (URL: [Link])

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - NIH. (URL: [Link])

-

The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (URL: [Link])

- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv

-

Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

-